Cas no 325800-39-3 (tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate)

tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate structure
325800-39-3 structure
Product Name:tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate
CAS No:325800-39-3
MF:C14H14BrNO3
MW:324.16986322403
MDL:MFCD05864691
CID:304216
PubChem ID:16414193
Update Time:2025-11-02

tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-5-Bromo-3-formylindole
    • tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
    • 1H-Indole-1-carboxylicacid, 5-bromo-3-formyl-, 1,1-dimethylethyl ester
    • 5-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester
    • tert-butyl 5-bromo-3-formylindole-1-carboxylate
    • 1-(tert-butoxycarbonyl)-5-bromoindol-3-carboxaldehyde
    • 1-tert-butoxycarbonyl-5-bromoindole-3-carboxaldehyde
    • 5-Bromo-1H-indole-3-carboxaldehyde,N-BOC protected
    • N-Boc-5-bromo-3-formylindole
    • tert-butyl 5-bromo-3-formylindolecarboxylate
    • FT-0711388
    • 5-Bromo-1-Boc-indole-3-carbaldehyde
    • 325800-39-3
    • AB22900
    • MFCD05864691
    • DTXSID40585947
    • D87225
    • AKOS015837061
    • DS-0051
    • A875577
    • 5-bromo-1-(t-butoxycarbonyl)indole-3-carboxaldehyde
    • SY109674
    • CS-0154794
    • SCHEMBL7715925
    • J-018793
    • 5-BROMOINDOLE-3-CARBOXALDEHYDE, N-BOC PROTECTED
    • DB-001640
    • tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate
    • MDL: MFCD05864691
    • Inchi: 1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-8H,1-3H3
    • InChI Key: SESUUKNLBXWLAZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C=O)=CN2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 323.01600
  • Monoisotopic Mass: 323.01571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 48.3Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.42
  • Melting Point: No data available
  • Boiling Point: 426.7°C at 760 mmHg
  • Flash Point: 211.9°C
  • Refractive Index: 1.585
  • PSA: 48.30000
  • LogP: 3.99950
  • Vapor Pressure: No data available

tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate Production Method

tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:325800-39-3)tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate
Order Number:A875577
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:46
Price ($):289.0
Email:sales@amadischem.com

Additional information on tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate

Terbuthyl 5-Bromo-3-formyl-1H-indole-1-carboxylate: A Key Intermediate in Pharmaceutical Chemistry

Terbuthyl 5-bromo-3-formyl-1H-indole-1-carboxylate (CAS No. 325800-39-3) represents a critical compound in the field of medicinal chemistry, particularly for its role as a building block in the synthesis of bioactive molecules. This compound combines multiple functional groups, including a bromo substituent, a formyl group, and a carboxylate ester, which collectively contribute to its reactivity and utility in drug discovery programs. The tert-butyl group provides steric protection, while the 5-bromo and 3-formyl functionalities enable selective chemical modifications during synthetic pathways. The 1H-indole-1-carboxylate core structure is particularly significant due to its prevalence in natural products and pharmaceutical agents, such as selective serotonin reuptake inhibitors (SSRIs) and antifungal drugs.

Recent advances in synthetic methodologies have highlighted the importance of tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate as a versatile intermediate. For instance, a 2023 study published in *Organic & Biomolecular Chemistry* demonstrated its application in the development of novel antitumor agents. Researchers utilized this compound as a starting material to synthesize indole-based derivatives with potential anti-cancer properties. The 5-bromo group served as a directing moiety for electrophilic substitution reactions, while the formyl group facilitated the formation of heterocyclic scaffolds through condensation reactions. These findings underscore the compound's role in expanding the chemical diversity of pharmaceutical compounds.

The tert-butyl protecting group is crucial for stabilizing the 1H-indole-1-carboxylate core during synthetic processes. This group not only prevents unwanted side reactions but also allows for controlled deprotection under specific conditions. A 2024 review in *Drug Discovery Today* emphasized the importance of such protecting groups in optimizing the efficiency of multi-step syntheses. The tert-butyl group's stability under standard reaction conditions makes it an ideal choice for intermediates like tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate, which are often involved in complex, multi-atom transformations.

The 5-bromo substituent in tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate is a key functional group that enables site-specific functionalization. Bromine atoms are commonly used as leaving groups in nucleophilic substitution reactions, and their presence in this compound allows for the introduction of diverse functionalities through cross-coupling reactions. For example, a 2023 study in *Journal of Medicinal Chemistry* described the use of this compound in the synthesis of indole-based inhibitors targeting the PDK1 kinase, a key enzyme in cancer cell proliferation. The 5-bromo group was selectively replaced with a fluorine atom to enhance the compound's metabolic stability, demonstrating the compound's adaptability to medicinal chemistry needs.

The 3-formyl group in tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate plays a dual role in synthetic strategies. It can act as a carbonyl electrophile for nucleophilic attacks or be reduced to a methylene group to create more complex ring systems. A 2024 paper in *Chemical Communications* highlighted the use of this compound in the development of dual-action antiviral agents. By selectively reducing the 3-formyl group and coupling it with a nucleophilic agent, researchers synthesized a compound with both antiviral and anti-inflammatory properties, showcasing the compound's potential in combinatorial drug design.

The 1H-indole-1-carboxylate core of tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate is a structural motif found in numerous biologically active compounds. This core is particularly valuable for its ability to form hydrogen bonds with target proteins, enhancing the compound's binding affinity. A 2023 study in *ACS Medicinal Chemistry Letters* explored the use of this compound in the design of selective ligands for the serotonin transporter (SERT). The 1H-indole-1-carboxylate structure was modified to improve selectivity over other monoamine transporters, demonstrating its utility in the development of more targeted therapies.

The synthesis of tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate typically involves multi-step organic reactions, including electrophilic substitution, condensation, and protection/deprotection strategies. A 2024 article in *Synthetic Communications* described a one-pot synthesis method that significantly reduces reaction time and cost. This approach involved the sequential introduction of the 5-bromo group and the 3-formyl functionality, followed by the formation of the 1H-indole-1-carboxylate ring. The use of catalytic amounts of metal salts and mild reaction conditions ensured high yields and minimal byproduct formation.

Recent computational studies have further elucidated the reactivity of tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. A 2023 paper in *Journal of Computational Chemistry* used quantum mechanical calculations to predict the most favorable reaction pathways for functionalization. These studies revealed that the 5-bromo group is more susceptible to nucleophilic attack than the 3-formyl group, guiding synthetic chemists in the design of more efficient reaction conditions. Such insights are critical for optimizing the synthesis of complex pharmaceutical intermediates.

In conclusion, tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate (CAS No. 325800-39-3) is a pivotal compound in modern pharmaceutical research. Its unique combination of functional groups enables the synthesis of a wide range of bioactive molecules, from antitumor agents to antiviral compounds. The compound's adaptability to various synthetic strategies, coupled with its structural versatility, makes it an essential tool in the development of novel therapeutics. As research continues to advance, the importance of this compound in drug discovery is expected to grow, further solidifying its role in the field of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:325800-39-3)tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate
A875577
Purity:99%
Quantity:25g
Price ($):289.0
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